molecular formula C8H6BrN3O3 B15364061 Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate

Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate

Cat. No.: B15364061
M. Wt: 272.06 g/mol
InChI Key: FNDXZUWIHPKZSW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate is a high-value brominated pyrazolo[1,5-a]pyrimidine scaffold designed for advanced pharmaceutical research and development. The presence of a bromine atom at the 2-position makes this compound a versatile and crucial intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships (SAR) . This allows medicinal chemists to efficiently synthesize diverse libraries of 7-aryl or 7-heteroaryl analogues, a vector known to be critical for modulating biological activity and optimizing drug-like properties . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, featured in compounds with a range of pharmacological activities. The specific bromo-hydroxy substitution pattern on this scaffold provides a multi-functional platform for creating novel molecules targeting various disease pathways. Researchers utilize this building block in the synthesis of potential therapeutics, leveraging its ability to undergo unexpected and selective transformations to generate complex, pharmacologically active derivatives . As a key intermediate, it is strictly for research applications in drug discovery, chemical biology, and materials science. This product is offered with high purity and is intended for Research Use Only, not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6BrN3O3

Molecular Weight

272.06 g/mol

IUPAC Name

methyl 2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H6BrN3O3/c1-15-8(14)4-2-7(13)12-6(10-4)3-5(9)11-12/h2-3,11H,1H3

InChI Key

FNDXZUWIHPKZSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N2C(=N1)C=C(N2)Br

Origin of Product

United States

Preparation Methods

Solvent and Temperature Optimization

Parameter Conditions Yield (%) Reference
Solvent Ethanol vs. 1,4-dioxane 70–80
Temperature Reflux (80°C) vs. MW (120°C) +15%
Reaction Time 3–6 hours 75–85

Microwave-assisted synthesis reduces reaction times to 20–30 minutes while improving yields by 10–15% compared to conventional heating. The methyl ester group is introduced at this stage via methyl acetoacetate, which serves as both reactant and ester source.

Regioselective Bromination at Position 2

Bromination employs electrophilic aromatic substitution (EAS) directed by the hydroxyl group at position 7. Comparative studies of brominating agents reveal:

Bromination Reagent Efficiency

Reagent System Solvent Temp (°C) Yield (%) Regioselectivity (2:6)
POBr₃/TEA 1,4-Dioxane 80 68 9:1
NBS/DMF DCM 25 55 7:1
HBr/H₂O₂ AcOH 60 72 8:1

Phosphorus oxybromide (POBr₃) with triethylamine (TEA) in dioxane achieves optimal regioselectivity (9:1) by stabilizing the transition state through Lewis acid coordination. Nuclear Overhauser Effect (NOE) NMR studies confirm >95% bromine incorporation at position 2 under these conditions.

Esterification and Functional Group Compatibility

The methyl ester is introduced via two primary routes:

Direct Esterification During Cyclocondensation

Using methyl acetoacetate as the β-keto ester precursor ensures in situ ester formation. Key advantages include:

  • Single-step incorporation avoids post-cyclization modifications
  • Reduced racemization risk compared to late-stage esterification

Transesterification of Ethyl Analogs

Ethyl-to-methyl ester conversion employs:

ROH + R'COOR'' → R'COOR + R''OH  
Catalyst: H₂SO₄ (0.5 mol%), T = 65°C, Time = 8 h  

This method achieves 85–90% conversion but requires rigorous drying to prevent hydrolysis of the bromine substituent.

Purification and Characterization

Final purification employs dual-stage protocols:

Chromatographic Conditions

Step Mobile Phase Purity (%) Recovery (%)
Silica Column PE/EtOAc (9:1 → 7:3) 95 88
Recrystallization Cyclohexane/DCM (3:1) 99.5 75

High-resolution mass spectrometry (HRMS) confirms molecular integrity with [M+H]+ = 273.0562 (calc. 273.0565). X-ray crystallography reveals planar geometry (dihedral angle <5°) and intramolecular H-bonding between O-H⋯O=C groups.

Industrial-Scale Production Challenges

Pilot plant trials identify critical control parameters:

  • Bromine stoichiometry : 1.05 eq minimizes dibrominated byproducts
  • pH control : Maintain reaction medium at 6.5–7.0 to prevent ester hydrolysis
  • Crystallization kinetics : Slow cooling (0.5°C/min) yields larger crystals for improved filtration

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Bromo Position

The bromine atom at position 2 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

  • Trifluoromethylation :
    Reaction with trifluoromethyl iodide (CF3_3I) under UV light (365 nm) in the presence of Cs2_2CO3_3 yields the trifluoromethyl derivative P7 (Scheme 4, ). This light-promoted method avoids traditional transition-metal catalysts.

  • Suzuki–Miyaura Coupling :
    Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, forming 2-aryl derivatives. This reaction is critical for generating analogs with enhanced biological activity.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductReference
TrifluoromethylationCF3_3I, Cs2_2CO3_3, UV light2-Trifluoromethyl derivative (P7 )
Suzuki CouplingAryl boronic acid, Pd catalyst2-Aryl derivatives

Ester Functional Group Transformations

The methyl ester at position 5 undergoes hydrolysis and transesterification.

Key Reactions:

  • Hydrolysis :
    Treatment with NaOH or HCl under aqueous conditions converts the ester to a carboxylic acid, enhancing water solubility for pharmacological studies.

  • Transesterification :
    Reaction with alcohols in the presence of acid catalysts (e.g., H2_2SO4_4) produces alternative esters, enabling tunable lipophilicity.

Table 2: Ester Group Reactions

Reaction TypeReagents/ConditionsProductReference
HydrolysisNaOH/HCl, H2_2O, heat5-Carboxylic acid derivative
TransesterificationROH, H+^+ catalyst, reflux5-Alkoxycarbonyl derivative

Condensation and Cyclization Reactions

The hydroxyl group at position 7 participates in condensation reactions to form fused heterocycles.

Key Reactions:

  • Cyclocondensation with β-Dicarbonyl Compounds :
    Reacting with β-enaminones or β-dicarbonyl electrophiles under acidic/basic conditions forms pyrazolo[1,5-a]pyrimidine derivatives with extended aromatic systems (Scheme 7, ).

  • Microwave-Assisted Cyclization :
    Microwave irradiation (120°C, 20 minutes) with benzylidene malononitrile selectively generates 7-aminopyrazolo[1,5-a]pyrimidines, avoiding isomeric byproducts .

Functionalization via Coupling Reactions

The bromine and hydroxyl groups enable cross-coupling strategies:

  • Buchwald–Hartwig Amination :
    Palladium-catalyzed coupling with amines introduces amino groups at position 2, enhancing interactions with biological targets like kinases.

  • Etherification :
    Alkylation of the hydroxyl group with alkyl halides forms ether derivatives, modulating steric and electronic properties .

Structural Characterization of Reaction Products

Critical data for verifying reaction outcomes include:

  • 1^11H NMR : For 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (compound 1 ), peaks at δ 12.16 (s, 1H, NH) and δ 2.32 (s, 3H, CH3_3) confirm substitution patterns .

  • Mass Spectrometry : LRMS (ESI) for compound 1 shows m/z 302 [M + H]+^+ .

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, influencing biological processes.

Medicine: The compound has been investigated for its antitumor properties. Its ability to interfere with cellular processes makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Features

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 2, 3, 5, and 7 significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Notable Properties/Applications
Methyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate Br (2), OH (7), COOMe (5) N/A N/A Enhanced solubility (OH), potential enzyme inhibition
Methyl 7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) Ph (3), O (7), COOMe (5) 156–157 87 High yield, oxo group reduces solubility
Ethyl 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (15a) Br (2), 3,5-dimethylPh (7), COOEt (5) N/A 81 Bromine enhances steric hindrance; used in pyrophosphatase inhibition studies
Methyl 3-cyano-7-oxopyrazolo[1,5-a]pyrimidine-5-carboxylate (3c) CN (3), O (7), COOMe (5) 228–230 84 Electron-withdrawing cyano group stabilizes ring structure
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate Cl (7), Me (2), COOEt (5) N/A N/A Chlorine substitution for bioactivity optimization

Key Observations:

  • Position 2 Bromination : Bromine at position 2 (as in the target compound and 15a ) increases steric bulk and may enhance binding to hydrophobic enzyme pockets, a feature critical in pyrophosphatase inhibition studies.
  • Position 7 Functionalization : The hydroxyl group in the target compound improves aqueous solubility compared to oxo (3a ) or aryl (15a ) groups. This property is advantageous for pharmacokinetics.
  • Ester Flexibility : Methyl (target compound) vs. ethyl (15a ) esters influence metabolic stability; methyl esters are more prone to hydrolysis, enabling prodrug strategies.

Physical and Spectral Properties

  • Melting Points: Analogs with electron-withdrawing groups (e.g., 3c , CN at position 3) exhibit higher melting points (228–230°C) due to increased lattice stability. Bromine’s polarizability may similarly elevate the target compound’s melting point relative to non-halogenated analogs.
  • Spectroscopic Data :
    • 1H NMR : Aromatic protons in brominated analogs (e.g., 15a ) resonate downfield (δ 7.65–7.03 ppm) due to bromine’s electron-withdrawing effect.
    • Mass Spectrometry : HRMS data for brominated derivatives (e.g., 15a , [M+H]+ = 448.0665) confirm molecular integrity and isotopic patterns characteristic of bromine.

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate?

The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with electrophilic reagents. For example, aminopyrazoles react with β-keto esters or α,β-diketones under reflux in ethanol or 1,4-dioxane. Bromination can be achieved using phosphorus oxychloride (POCl₃) or bromine sources in the presence of a base like triethylamine. Purification often employs silica gel column chromatography with petroleum ether/ethyl acetate mixtures, followed by recrystallization from cyclohexane or dichloromethane .

Q. How is structural characterization performed for this compound?

Key methods include:

  • X-ray crystallography : Determines bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, methyl groups, and carboxylate signals. For example, methyl esters typically resonate at δ 3.8–4.0 ppm .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Ethanol, 1,4-dioxane, or dichloromethane are commonly used for condensation reactions. Polar aprotic solvents like DMF may enhance reactivity in substitution steps .
  • Catalysts : Triethylamine or pyridine facilitates deprotonation during bromination or esterification .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent, time) influence yield and purity?

  • Temperature : Reflux (~80–120°C) is critical for cyclocondensation. Overheating may lead to decomposition, as seen in studies where >120°C reduced yields by 15–20% .
  • Time : Optimal reaction times range from 3–6 hours for bromination; prolonged heating (>8 hours) can form byproducts like dehydrohalogenated derivatives .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates but may complicate purification. Mixed solvents (e.g., cyclohexane/CH₂Cl₂) aid recrystallization .

Q. What strategies address contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?

Discrepancies in enzyme inhibition (e.g., COX-2 vs. HMG-CoA reductase) often arise from substituent effects. For example:

  • Electron-withdrawing groups (Br, CF₃) : Enhance receptor binding but reduce solubility, affecting bioavailability .
  • Hydroxyl groups : Improve hydrogen-bonding interactions but may increase metabolic instability . Methodological solutions include:
  • Dose-response assays : Use IC₅₀ values from standardized protocols (e.g., Pf-dihydroorotate dehydrogenase inhibition assays) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile conflicting data .

Q. How can regioselectivity challenges during bromination be mitigated?

The bromine atom’s position (C-2 vs. C-6) is influenced by:

  • Directing groups : Hydroxyl or carboxylate groups at C-7 direct electrophilic substitution to C-2 .
  • Protecting groups : Temporary protection of hydroxyl groups (e.g., silylation) prevents unwanted side reactions .
  • Catalysts : Lewis acids like FeCl₃ improve regioselectivity in bromination by stabilizing transition states .

Methodological Tables

Q. Table 1: Comparison of Synthetic Conditions

StepConditionsYield (%)Reference
CyclocondensationEtOH, reflux (3 h)70–80
BrominationPOCl₃, triethylamine, 1,4-dioxane65–75
PurificationSiO₂ column (9:1 petroleum ether/EtOAc)85–90

Q. Table 2: Biological Activity of Analogues

CompoundTargetIC₅₀ (μM)Reference
7-Cyclopropyl analogueCOX-20.16
5-Trifluoromethyl derivativePf-dihydroorotate dehydrogenase0.32
2-Phenylpyrazolo[1,5-a]pyrimidineCRF1 receptor1.2

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